molecular formula C14H20BFO4 B1463815 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1150271-76-3

2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463815
CAS No.: 1150271-76-3
M. Wt: 282.12 g/mol
InChI Key: SMHDJMCPSMSTJD-UHFFFAOYSA-N
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Description

“(2-Fluoro-4,5-dimethoxyphenyl)methanol” is a compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 . It is a solid substance .


Synthesis Analysis

The synthesis of “(2-Fluoro-4,5-dimethoxyphenyl)methanol” involves the reaction of 2-FLUORO-4, 5-dimethoxy-benzaldehyde with sodium tetrahydroborate (NaBH4) in methanol at 0-23 °C for 0.5 h . After quenching with acetone and evaporating the solvent, work-up (CH2C12), drying (MGS04) and evaporation gave the title compound as a crude oily product .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4,5-dimethoxyphenyl)methanol” contains a total of 44 bond(s). There are 21 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 2 ether(s) (aromatic) .

Scientific Research Applications

Synthesis and Structural Analysis

Boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, are synthesized through a three-step substitution reaction. Their structures are confirmed using various spectroscopy methods and crystallography, with further investigation into their molecular structures through density functional theory (DFT) and conformational analysis. This analysis reveals consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction. Additional exploration into the molecular electrostatic potential and frontier molecular orbitals offers insights into the physicochemical properties of these compounds (Huang et al., 2021).

Chemical Properties and Reactions

The reaction of substituted 1,3,2-dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines, showcasing the influence of the substituent on the boron atom in the starting cyclic boric ester on the reaction yield. This aligns with calculated values of relative stability for intermediate ions, offering a pathway to explore new chemical reactions and syntheses involving similar boronate compounds (Kuznetsov et al., 2001).

Applications in Material Science and Biology

The synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes reveals a method to create boron-containing stilbene derivatives. This methodology allows for the synthesis of compounds potentially useful in new materials for LCD technology and as therapeutic candidates for neurodegenerative diseases, showcasing the compound's relevance in developing advanced materials and medicinal research (Das et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for “(2-Fluoro-4,5-dimethoxyphenyl)methanol” can be found at the provided link . Please refer to it for detailed safety and hazard information.

Properties

IUPAC Name

2-(2-fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDJMCPSMSTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675038
Record name 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-76-3
Record name 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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